4-Chloro-2-(1-methylcyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylcyclopropyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with 1-methylcyclopropylmagnesium bromide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methylcyclopropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
4-Chloro-2-(1-methylcyclopropyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methylcyclopropyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 4-Chloro-2-(1-methylcyclopropyl)pyridine.
4-Chloropyridine: Another chlorinated pyridine with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-chloro-2-(1-methylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H10ClN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 |
InChI Key |
CIITYIVRPZZWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.